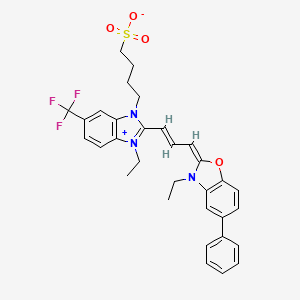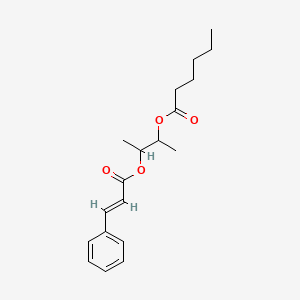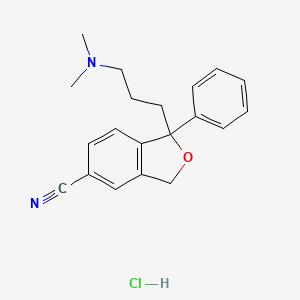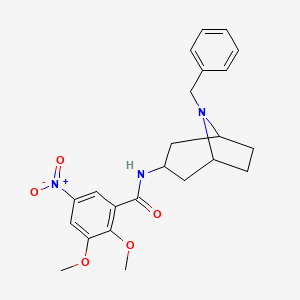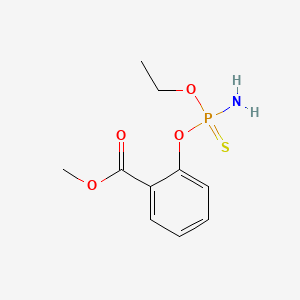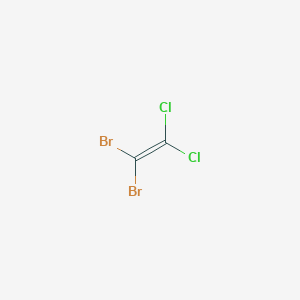
1-Dfddt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-Difluorodifeniltricloroetano (1-Dfddt) es un compuesto químico que es estructuralmente similar al conocido insecticida diclorodifeniltricloroetano (DDT). La principal diferencia entre this compound y DDT es la sustitución de dos átomos de cloro en DDT por dos átomos de flúor en this compound . Esta modificación confiere propiedades únicas a this compound, convirtiéndolo en un objeto de interés en varios campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Dfddt normalmente implica la fluoración de DDT. Este proceso se puede lograr a través de varios métodos, incluida la fluoración directa utilizando flúor elemental o mediante el uso de agentes fluorantes como el tetrafluoruro de azufre (SF4) o el trifluoruro de dietilaminosulfuro (DAST). Las condiciones de reacción a menudo requieren temperaturas y presiones controladas para asegurar la sustitución selectiva de los átomos de cloro por átomos de flúor .
Métodos de producción industrial
La producción industrial de this compound sigue principios similares pero a mayor escala. El proceso implica el uso de reactores especializados que pueden manejar la naturaleza reactiva de los agentes fluorantes. Las medidas de seguridad son cruciales debido a los posibles riesgos asociados con los compuestos de flúor. El producto final se purifica mediante destilación o recristalización para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-Dfddt experimenta varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para formar difluorodifeniltricloroetanol.
Reducción: Las reacciones de reducción pueden convertir this compound en difluorodifeniltricloroetano.
Sustitución: Las reacciones de intercambio de halógenos pueden reemplazar átomos de flúor por otros halógenos en condiciones específicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de intercambio de halógenos a menudo utilizan reactivos como yoduro de sodio (NaI) en acetona.
Principales productos formados
Oxidación: Difluorodifeniltricloroetanol.
Reducción: Difluorodifeniltricloroetano.
Sustitución: Varios derivados halogenados dependiendo del halógeno utilizado.
Aplicaciones Científicas De Investigación
El 1-Dfddt tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar los efectos de la fluoración en la reactividad química y la estabilidad.
Biología: Investigado por sus posibles efectos en los sistemas biológicos, incluida su interacción con enzimas y proteínas.
Medicina: Explorado por su posible uso en el desarrollo de nuevos fármacos debido a sus propiedades químicas únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor de otros compuestos fluorados
Mecanismo De Acción
El mecanismo de acción de 1-Dfddt implica su interacción con objetivos moleculares específicos. Los átomos de flúor en this compound mejoran su capacidad para interactuar con regiones hidrofóbicas de proteínas y enzimas, lo que potencialmente altera su función. Esta interacción puede conducir a cambios en las vías de señalización celular y los procesos metabólicos . Los objetivos moleculares exactos y las vías involucradas aún están bajo investigación, pero los estudios preliminares sugieren que this compound puede afectar los canales iónicos y los receptores unidos a la membrana .
Comparación Con Compuestos Similares
El 1-Dfddt se compara con otros compuestos similares para resaltar su singularidad:
Diclorodifeniltricloroetano (DDT): El compuesto padre, con átomos de cloro en lugar de flúor.
Difluorodifeniltricloroetano (DFDT): Otro derivado fluorado con diferentes patrones de sustitución.
Trifluorodifeniltricloroetano (TFDT): Un compuesto con tres átomos de flúor que reemplazan los átomos de cloro .
Las propiedades únicas de this compound, como su mayor estabilidad y reactividad debido a la fluoración, lo convierten en un compuesto valioso para diversas aplicaciones y estudios de investigación.
Propiedades
Número CAS |
82695-94-1 |
|---|---|
Fórmula molecular |
C16H18N2O7 |
Peso molecular |
350.32 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-[[[(2Z)-2-(4,5-dihydroxyindol-3-ylidene)ethylidene]amino]methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C16H18N2O7/c19-10-2-1-9-12(13(10)21)8(5-18-9)3-4-17-7-16(24)15(23)14(22)11(20)6-25-16/h1-5,11,14-15,19-24H,6-7H2/b8-3+,17-4?/t11-,14-,15+,16-/m1/s1 |
Clave InChI |
IEFDWFLRGLGVCR-HTBXQOTRSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@](O1)(CN=C/C=C/2\C=NC3=C2C(=C(C=C3)O)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CN=CC=C2C=NC3=C2C(=C(C=C3)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



